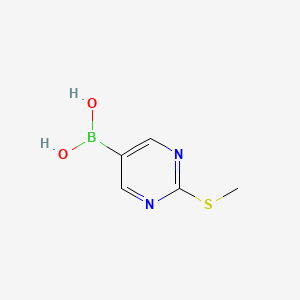
2-(Methylthio)pyrimidine-5-boronic acid
Overview
Description
2-(Methylthio)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C5H7BN2O2S and its molecular weight is 170 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Debenzylation of Thionucleosides : 2-Methylthio-7-deazainosine and its α-anomer are synthesized via debenzylation of pyrrolo[2,3-d]pyrimidine nucleosides, using boron trichloride/dichloromethane without affecting methoxy or methylthio substituents of the chromophore (Seela & Menkhoff, 1982).
- Palladium-Catalyzed Synthesis of Pyrimidine Derivatives : A palladium-catalyzed cross-coupling reaction with arylboronic acids yields densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This process leads to a novel heterocyclic system, 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova et al., 2010).
Analytical Chemistry
- Detection of Purine and Pyrimidine Using BDD Electrodes : Highly boron-doped diamond (BDD) electrodes have been used for the simultaneous detection of purine and pyrimidine bases, demonstrating high stability for the analysis of biological samples (Ivandini et al., 2007).
Combinatorial Chemistry and Antitumor Activity
- Synthesis of Substituted Pyrimidines for Antitumor Activity : A combinatorial synthesis of a 2,4,5-substituted pyrimidine library using a sequential three-component, one-pot reaction has shown significant antitumor activities against human hepatocellular carcinoma cell line BEL-7402 (Xie et al., 2007).
Antibacterial Agents
- Synthesis of Pyrimidine-Oxazolidin-Arylimino Hybrids : Pyrimidine-1,3-oxazolidin-2-arylimino hybrids, synthesized using a Suzuki coupling reaction with 2,4-dimethoxypyrimidin-5-boronic acid, have shown moderate to good activity against various pathogenic strains (Romeo et al., 2018).
Mechanism of Action
Safety and Hazards
2-(Methylthio)pyrimidine-5-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Future Directions
Boronic acids, including 2-(Methylthio)pyrimidine-5-boronic acid, have been increasingly seen in approved drugs . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Properties
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2S/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTXVTMQIKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376852 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348098-29-3 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















